2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol
Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with formaldehyde and 6-ethoxyphenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol can be compared to other similar compounds, such as:
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the target compound.
2-Bromo-4-fluoroacetophenone: Another fluorinated aromatic compound used in organic synthesis.
4-Bromo-2-fluorobenzylamine: Similar in structure and used in similar applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-bromo-2-fluoroanilino)methyl]-6-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(16)8-12(13)17/h3-8,18-19H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJRJKXNZVVZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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